molecular formula C15H21NO3S B2772203 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide CAS No. 2309729-32-4

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide

Cat. No.: B2772203
CAS No.: 2309729-32-4
M. Wt: 295.4
InChI Key: HLLUSGXHMGJLOL-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a tetrahydrothiophene ring and a hydroxyethoxy group, making it a valuable tool in various fields such as drug development, enzyme inhibition, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced through a nucleophilic substitution reaction.

    Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in enzyme inhibition studies to understand enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in material synthesis for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group and the tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylbutanamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-3-2-4-13(9-12)14(18)16-10-15(19-7-6-17)5-8-20-11-15/h2-4,9,17H,5-8,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUSGXHMGJLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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